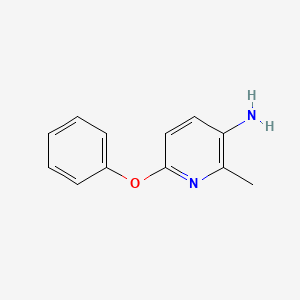

2-Methyl-6-phenoxypyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-phenoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-11(13)7-8-12(14-9)15-10-5-3-2-4-6-10/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPCTKZBDXDUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Landscape of Pyridine Derivatives in Chemical Sciences

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role across the chemical sciences. Structurally analogous to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen group, the pyridine ring's unique electronic properties make it a versatile building block in a multitude of applications. thieme-connect.comwordpress.com The nitrogen atom imparts basicity and the ability to engage in hydrogen bonding, which are critical features for biological activity. semanticscholar.org

In medicinal chemistry, the pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals. nih.govnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. thieme-connect.com The ability to readily functionalize the pyridine ring allows chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. semanticscholar.org This has led to the development of numerous successful drugs containing a pyridine core.

The Phenoxypyridine Moiety: a Privileged Scaffold

The phenoxypyridine structure, which combines a pyridine (B92270) ring with a phenoxy group, is recognized as a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The linkage of these two aromatic systems creates a diaryl ether-like structure with distinct conformational possibilities, influencing how the molecule presents itself to a target protein.

Research has demonstrated that the phenoxypyridine moiety is a key component in the design of various therapeutic agents, particularly kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. ed.ac.ukmdpi.com The phenoxypyridine scaffold can effectively occupy the ATP-binding site of kinases, and modifications to either the pyridine or the phenyl ring can be used to achieve potency and selectivity for specific kinase targets. nih.gov

Research Rationale and Scope for 2 Methyl 6 Phenoxypyridin 3 Amine: an Extrapolation

Retrosynthetic Analysis and Design Strategies for this compound

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections. The primary bonds that can be strategically broken are the C-O ether linkage and the C-N bond of the amino group. This leads to key precursor molecules such as a dihalopyridine, a nitropyridine, or a hydroxypyridine derivative.

A common design strategy involves a convergent synthesis, where the substituted pyridine core is assembled first, followed by the introduction of the phenoxy and amino groups in separate, sequential steps. This approach allows for modularity and the generation of a diverse library of analogues by varying the phenol (B47542) and the aminating agent.

Synthetic Pathways to the this compound Core

The construction of the this compound core typically involves a multi-step sequence that includes the formation of the pyridine ring, followed by the strategic introduction of the necessary functional groups.

Precursor Synthesis and Halogenation Reactions

A common starting point for the synthesis is a substituted pyridine N-oxide. For instance, 2-methyl-3-nitropyridine (B124571) can be synthesized from 2-chloro-3-nitropyridine (B167233) by reaction with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.comresearchgate.net The methyl group in 2-methylpyridines can be activated by the presence of electron-withdrawing groups like a nitro group, or by forming the pyridine N-oxide. mdpi.com

Halogenation of the pyridine ring is a critical step to introduce a leaving group for subsequent nucleophilic substitution reactions. 2-Hydroxypyridines can be readily chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), particularly when activated by a nitro group at the 3- or 5-position. mdpi.com This provides access to key intermediates such as 2-chloro-6-methylpyridine (B94459) or 2,6-dichloropyridine (B45657) derivatives, which are versatile for further functionalization.

Phenoxylation Reactions and Ether Linkage Formation

The formation of the ether linkage is a pivotal step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A halogenated pyridine, such as 2-chloro-6-methyl-3-nitropyridine, can be reacted with a phenol in the presence of a base to form the corresponding phenoxy ether. organic-chemistry.org The choice of base and solvent is crucial for the efficiency of this reaction.

The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups, such as a nitro group, ortho and para to the leaving group. mdpi.com This makes the phenoxylation of nitrated halopyridines a highly effective strategy.

Introduction and Modification of the Amino Group

The final key step in the synthesis of the core structure is the introduction of the amino group at the C3 position. A common method involves the reduction of a nitro group. Once the 2-methyl-6-phenoxy-3-nitropyridine intermediate is formed, the nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/acetic acid).

Alternatively, an amino group can be introduced directly onto the pyridine ring. The Chichibabin reaction, which involves the reaction of a pyridine with sodium amide, is a classic method for the amination of pyridines, typically at the C2 or C6 position. wikipedia.orggoogle.com However, for introducing an amino group at the C3 position, a more common strategy is to start with a precursor already containing a nitrogen functionality at that position, such as a nitro group, which is then reduced.

Derivatization and Functionalization Strategies for this compound Analogues

The this compound scaffold allows for extensive derivatization to explore structure-activity relationships for various biological targets.

Modifications on the Phenoxy Ring System

The phenoxy ring offers a prime location for introducing a wide range of substituents to modulate the compound's properties. This can be achieved by starting with a substituted phenol in the phenoxylation step. A variety of commercially available phenols with different electronic and steric properties can be utilized to generate a library of analogues.

For example, Sonogashira cross-coupling reactions can be employed to introduce alkynyl groups onto the phenoxy ring if a bromo-substituted phenol is used as the starting material. nih.gov This allows for the synthesis of compounds with extended conjugation and altered spatial arrangements.

The table below illustrates the types of modifications that can be made to the phenoxy ring and the corresponding synthetic methods.

| Modification Type | Synthetic Method | Example Reactant |

|---|---|---|

| Alkoxy Groups | Williamson Ether Synthesis | 4-Methoxyphenol |

| Halogen Groups | Direct Halogenation of Phenol | 4-Bromophenol |

| Alkyl Groups | Friedel-Crafts Alkylation | 4-Methylphenol |

| Alkynyl Groups | Sonogashira Coupling | 4-Ethynylphenol |

Transformations of the Pyridine Nucleus

The pyridine core of this compound and its analogs can undergo various chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. These transformations often leverage the inherent reactivity of the pyridine ring, which can be modulated by the existing substituents.

A key precursor for the synthesis of the target molecule is 2-chloro-6-methyl-3-nitropyridine. The chlorine atom in this intermediate is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of the phenoxy group. The reactivity of halopyridines in SNAr reactions is well-documented, with the outcome often dependent on the position of the halogen and the nature of the activating groups. wikipedia.orgyoutube.com For instance, 2-chloropyridines can be attacked by nucleophiles to introduce new substituents at the 2-position. youtube.com The presence of a nitro group, particularly in the ortho or para position to the leaving group, significantly activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orglibretexts.org

In a related transformation, 2-methyl-3-nitropyridines can be synthesized from the corresponding 2-chloro-3-nitropyridines by reaction with diethyl malonate followed by hydrolysis and decarboxylation. nih.gov This demonstrates the versatility of the chloropyridine intermediate in generating other substituted pyridines. Furthermore, the methyl group on the pyridine ring can also be a site for chemical modification. For example, 2-methyl-3-nitropyridines can react with aromatic aldehydes in the presence of a base to yield 2-styryl-3-nitropyridines.

The nitro group itself is a versatile functional group that can be displaced in nucleophilic aromatic substitution reactions. researchgate.net Studies on methyl 3-nitropyridine-4-carboxylate have shown that the nitro group can be effectively replaced by various nucleophiles. researchgate.net This reactivity highlights a potential alternative route for functionalizing the pyridine nucleus.

| Precursor | Reagent(s) | Product | Reaction Type | Reference(s) |

| 2-Chloro-3-nitropyridines | Diethyl malonate, then H2SO4/H2O | 2-Methyl-3-nitropyridines | Nucleophilic substitution, hydrolysis, decarboxylation | nih.gov |

| 2-Chloro-3-aminopyridine | NaNO2, CuCl/HCl | 2,3-Dichloropyridine | Diazotization, Sandmeyer reaction | google.com |

| 3-Aminopyridine (B143674) | Halogenating agent, FeCl3 | 3-Amino-2-halopyridine | Electrophilic halogenation | google.com |

| 2-Pyridone | Nitrating agent, then alkylating agent, then chlorinating agent | 2-Chloro-3-nitropyridine | Nitration, N-alkylation, chlorination | google.com |

| 2,6-Dichloropyridine | Nitrating agent | 2,6-Dichloro-3-nitropyridine | Nitration | google.com |

Chemical Modifications of the Amine Functionality

The primary amine group in this compound is a key site for a variety of chemical modifications, allowing for the introduction of new functional groups and the construction of more elaborate molecular structures. Common transformations of the amine functionality include acylation, alkylation, and diazotization.

Acylation of the amino group is a fundamental transformation that can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction leads to the formation of the corresponding amides. For instance, the enzymatic acylation of aminonucleosides has been demonstrated, showcasing a regioselective approach to this modification. nih.gov In the context of pyridyl amides, a series of secondary and tertiary amides of 3-aminopyridine have been prepared and studied for their biological activities. nih.gov

Alkylation of the amine functionality provides access to secondary and tertiary amines. The N-monoalkylation of 2- and 3-aminopyridines can be achieved using a carboxylic acid and sodium borohydride (B1222165) under mild conditions. researchgate.net Another approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which can undergo a self-limiting alkylation to selectively produce secondary amines. chemrxiv.orgacs.org Heterogeneous catalysts have also been employed for the N-alkylation of aminopyridines. google.com

Diazotization of the primary aromatic amine group of 3-aminopyridine derivatives, followed by reaction with various reagents, opens up a wide range of synthetic possibilities. The diazotization of 3-aminopyridine itself has been investigated, leading to the formation of a relatively unstable diazonium salt that can be used in subsequent reactions. koreascience.krgoogle.comscienceforums.net For example, the diazonium salt of 3-aminopyridine can be coupled with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) to yield pyridinylhydrazono derivatives. researchgate.net These derivatives can then be used to construct other heterocyclic systems. researchgate.net It is important to note that the reactivity and stability of pyridinediazonium salts can differ significantly from their benzene (B151609) analogues due to the electronic effects of the nitrogen atom in the pyridine ring. google.com

| Starting Material | Reagent(s) | Product Type | Transformation | Reference(s) |

| 3-Aminopyridine | Carboxylic acid, NaBH4 | N-Alkylaminopyridine | Reductive amination | researchgate.net |

| 3-Aminopyridine | NaNO2, HBF4 or t-BuONO, BF3·OEt2 | 3-Pyridinediazonium tetrafluoroborate | Diazotization | koreascience.kr |

| 3-Aminopyridine diazonium salt | Malononitrile or Ethyl cyanoacetate | Pyridinylhydrazono derivative | Azo coupling | researchgate.net |

| Aminopyridine | Alkylation raw material, heterogeneous catalyst | N-Alkylated aminopyridine | Catalytic N-alkylation | google.com |

| Pyridyl amides | Reducing agent | Pyridyl amines | Reduction | nih.gov |

Reaction Mechanisms and Optimization of Synthetic Yields

The synthesis of this compound and its analogs often involves well-established reaction mechanisms, the understanding of which is crucial for optimizing reaction conditions and maximizing synthetic yields.

The key step in the proposed synthesis, the introduction of the phenoxy group, can proceed via a nucleophilic aromatic substitution (SNAr) mechanism or a copper-catalyzed Ullmann condensation .

In the SNAr mechanism , the reaction of a 2-chloro-3-nitropyridine with a phenoxide nucleophile proceeds through a two-step addition-elimination pathway. wikipedia.orglibretexts.org The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of the electron-withdrawing nitro group in the ortho or para position to the leaving group is critical for stabilizing this intermediate by delocalizing the negative charge. wikipedia.org The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired phenoxypyridine derivative. The rate of SNAr reactions on pyridines can be influenced by the nature of the leaving group, the nucleophile, and the solvent. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that is widely used for the formation of carbon-heteroatom bonds, including C-O and C-N bonds. organic-chemistry.org The reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base can yield the corresponding aryl ether. organic-chemistry.org The mechanism of the Ullmann reaction is complex and is believed to involve copper(I) species that undergo oxidative addition to the aryl halide, followed by reductive elimination to form the product. organic-chemistry.org The choice of copper source, ligand, base, and solvent are critical parameters that need to be optimized to achieve high yields. numberanalytics.com For instance, ligands such as diamines and amino acids can enhance the reactivity of the copper catalyst. numberanalytics.com Microwave irradiation has also been shown to accelerate Ullmann coupling reactions.

Optimization of the reduction of the nitro group to an amine is also an important consideration. Various reducing agents can be employed for this transformation, such as tin(II) chloride, iron powder, or catalytic hydrogenation. The choice of reducing agent and reaction conditions should be carefully selected to avoid side reactions and ensure a high yield of the desired aminopyridine. For example, the reduction of 2-amino-6-methoxy-3-nitropyridine (B1334430) to 2,3-diamino-6-methoxypyridine (B1587572) has been achieved using metal reducing agents like iron, tin, or zinc in the presence of hydrochloric acid. google.com

| Reaction | Key Mechanistic Feature | Factors for Optimization | Reference(s) |

| Nucleophilic Aromatic Substitution (SNAr) | Formation of a Meisenheimer complex | Leaving group ability, nucleophile strength, solvent polarity, activating groups | wikipedia.orglibretexts.orgnih.gov |

| Ullmann Condensation | Copper-catalyzed oxidative addition-reductive elimination | Copper source, ligand, base, solvent, temperature | organic-chemistry.orgnumberanalytics.com |

| Nitro Group Reduction | Transfer of electrons to the nitro group | Reducing agent, solvent, temperature, pH | google.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including derivatives of this compound. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and coupling interactions of protons in a molecule. In the context of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on both the pyridine and phenoxy rings, as well as the methyl and amine protons.

For instance, in the ¹H NMR spectrum of N-(6-methylpyridin-2-yl) derivatives, which share a similar pyridine core, the methyl group typically appears as a singlet around 2.3-2.4 ppm. The aromatic protons on the pyridine ring exhibit distinct splitting patterns (doublets and triplets) that are dependent on their position and coupling with adjacent protons. For example, in N-(3-chlorophenyl)-6-methylpyridin-2-amine, the methyl protons appear as a singlet at 2.43 ppm, while the pyridyl protons resonate at 6.62 ppm (d, J = 7.4 Hz), 6.68 ppm (d, J = 8.3 Hz), and 7.39 ppm (dd, J = 13.3 Hz, 4.9 Hz). rsc.org

The chemical shifts and coupling constants are highly sensitive to the nature and position of substituents on either the pyridine or the phenoxy ring. These parameters provide crucial data for confirming the intended structure of a synthesized derivative.

Below is an interactive table summarizing typical ¹H NMR data for related structures:

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

| Pyridine-H | 6.2 - 8.2 | d, t, dd | 5.0 - 8.5 |

| Phenoxy-H | 6.8 - 7.6 | m | - |

| Methyl-H | 2.2 - 2.5 | s | - |

| Amine-NH | Variable | br s | - |

Note: The chemical shifts and coupling constants can vary based on the solvent used and the specific substituents present on the aromatic rings.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment.

For derivatives of this compound, the ¹³C NMR spectrum would show signals for the carbons of the pyridine ring, the phenoxy ring, and the methyl group. The chemical shifts of the pyridine ring carbons are particularly informative for confirming the substitution pattern. For example, in N-(3-chlorophenyl)-6-methylpyridin-2-amine, the carbon of the methyl group appears at 24.0 ppm, while the pyridine ring carbons resonate at 105.9, 114.9, 138.4, 154.7, and 157.1 ppm. rsc.org The carbons of the phenoxy group would also have characteristic chemical shifts, influenced by the electronic nature of the substituents.

An interactive table summarizing expected ¹³C NMR chemical shifts is provided below:

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 120 - 140 |

| Pyridine C-4 | 105 - 125 |

| Pyridine C-5 | 135 - 150 |

| Pyridine C-6 | 150 - 165 |

| Phenoxy C-ipso | 150 - 160 |

| Phenoxy C-ortho | 115 - 125 |

| Phenoxy C-meta | 125 - 135 |

| Phenoxy C-para | 120 - 130 |

| Methyl-C | 20 - 25 |

Note: Chemical shifts are dependent on the solvent and the electronic effects of substituents.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For complex derivatives or in cases of ambiguous signal assignments from one-dimensional NMR, two-dimensional (2D) NMR techniques are indispensable. These experiments provide correlational data that helps in piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions, helping to identify adjacent protons within the same spin system, such as the protons on the pyridine and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, for instance, linking the phenoxy group to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule.

The application of these 2D NMR techniques was demonstrated in the structural analysis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a complex heterocyclic system, where a combination of ¹H, ¹³C, HSQC, HMBC, COSY, and NOESY experiments was used for complete structural elucidation. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion, thereby confirming the molecular formula of the synthesized this compound derivative. For example, in the characterization of related N-arylpyridine derivatives, HRMS (ESI) was used to confirm the calculated mass of the protonated molecule [M+H]⁺, providing strong evidence for the successful synthesis of the target compounds. rsc.org

An interactive table showcasing a hypothetical HRMS result for this compound is presented below:

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂N₂O |

| Calculated Exact Mass | 200.09496 |

| Measured Exact Mass [M+H]⁺ | 201.1022 |

| Difference (ppm) | < 5 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex reaction mixtures, assessing the purity of a synthesized compound, and identifying metabolites. In the context of this compound derivatives, LC-MS can be used to monitor the progress of a reaction by separating the starting materials, intermediates, and the final product, with the mass spectrometer providing confirmation of the identity of each component.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. For primary amines like this compound, direct analysis can be challenging due to interactions with the stationary phase, leading to poor peak shape and tailing. scispace.comiu.edu To overcome this, derivatization is a common strategy employed prior to GC-MS analysis. iu.edujfda-online.com This process involves replacing the active hydrogen atoms on the amine group with a less polar functional group, which improves the compound's volatility and chromatographic behavior. iu.edu

Common derivatization techniques for primary amines include acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu The choice of derivatizing agent can influence the fragmentation pattern observed in the mass spectrometer, aiding in structural elucidation. scispace.com

Once derivatized, the sample is introduced into the GC, where it is vaporized and carried by an inert gas, typically helium, through a capillary column. nih.gov The column, often a nonpolar phase like 5%-phenyl-methylpolysiloxane, separates components based on their boiling points and interactions with the stationary phase. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules, commonly using electron impact (EI) at 70 eV. nih.govnist.gov The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. For quantitative analysis, selected ion monitoring (SIM) mode is often used for its enhanced sensitivity and specificity, where the instrument focuses on detecting a few characteristic ions of the target analyte. nih.gov

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized Aminopyridines

| Parameter | Value/Description | Purpose |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) or BSTFA | Improves volatility and chromatographic peak shape. iu.edu |

| GC Column | HP-5MS (30 m x 250 µm x 0.25 µm) | Separates compounds based on boiling point and polarity. nih.gov |

| Carrier Gas | Helium (1 mL/min) | Transports the analyte through the column. nih.gov |

| Injector Temperature | 280 °C | Ensures complete vaporization of the sample. nih.gov |

| Oven Program | Initial 80°C, ramp to 280°C | Controls the separation by temperature gradient. nih.gov |

| Ionization Mode | Electron Impact (EI), 70 eV | Fragments the molecule for mass analysis. nih.govnist.gov |

| MS Scan Mode | Full Scan (qualitative), SIM (quantitative) | Detects all ions or specific ions for identification and quantification. nih.gov |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a spectrum is produced that reveals the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, ether linkage, and substituted pyridine ring structure.

The primary amine (-NH₂) group typically exhibits two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations. A broad band associated with N-H bending can also be observed around 1600 cm⁻¹. The presence of the phenoxy group introduces a strong C-O-C asymmetric stretching vibration, usually found in the 1200-1250 cm⁻¹ range. Aromatic C-H stretching from both the pyridine and phenyl rings appears above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group and the aromatic rings result in signals in the fingerprint region (below 1500 cm⁻¹). Analysis of the IR spectrum of the related compound 2-Amino-6-methylpyridine (B158447) provides a reference for the vibrations associated with the substituted pyridine core. chemicalbook.com

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Scissoring (Bending) | 1590 - 1650 |

| Aromatic Rings | C-H Stretch | 3010 - 3100 |

| Aromatic Rings | C=C and C=N Stretch | 1400 - 1600 |

| Ether (-O-) | C-O-C Asymmetric Stretch | 1200 - 1250 |

| Methyl (-CH₃) | C-H Asymmetric & Symmetric Stretch | 2850 - 2960 |

Chromatographic Separation and Purification Methodologies

Flash Column Chromatography

Flash column chromatography is a primary technique for the purification of synthetic compounds on a preparative scale. For a moderately polar compound like this compound, silica (B1680970) gel is the most common stationary phase. The basicity of the amine group can lead to strong, sometimes irreversible, binding to the acidic silica gel, resulting in significant tailing and poor recovery. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), is often added to the mobile phase. This deactivates the acidic sites on the silica, allowing the amine to elute with a much-improved peak shape.

The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The separation is achieved by gradually increasing the proportion of the polar solvent (gradient elution), which allows for the sequential elution of compounds based on their polarity. The progress of the separation is monitored by collecting fractions and analyzing them using techniques like analytical thin-layer chromatography.

Table 3: Typical Conditions for Flash Column Chromatography Purification

| Parameter | Description | Purpose |

| Stationary Phase | Silica Gel (40-63 µm) | Adsorbent material that separates compounds based on polarity. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Carries the compound mixture through the column; polarity is adjusted for optimal separation. |

| Mobile Phase Modifier | ~0.5% Triethylamine (Et₃N) | Prevents peak tailing by neutralizing acidic silica sites. |

| Detection Method | Thin-Layer Chromatography (TLC) of collected fractions | Monitors the separation and identifies fractions containing the desired product. |

Analytical Thin-Layer Chromatography (TLC)

Analytical Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. The technique utilizes a stationary phase, typically silica gel coated on a glass or aluminum plate (e.g., silica gel F254).

A small spot of the sample solution is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase. The solvent moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds have a stronger affinity for the silica gel and move shorter distances.

Visualization of the separated spots for aromatic compounds like this compound is often achieved by exposure to ultraviolet (UV) light at 254 nm, where the aromatic rings will quench the plate's fluorescence, appearing as dark spots. Additionally, chemical stains can be used; for instance, a ninhydrin (B49086) stain will react with the primary amine to produce a characteristic colored spot, confirming its presence.

Table 4: Standard Parameters for Analytical TLC

| Parameter | Description | Function |

| Stationary Phase | Silica Gel 60 F₂₅₄ plates | Adsorbent layer for separation. The F₂₅₄ indicates a fluorescent indicator for UV visualization. |

| Mobile Phase | e.g., 7:3 Hexane:Ethyl Acetate | Solvent system that carries the analytes up the plate. The composition determines the separation. |

| Visualization | 1. UV Light (254 nm) 2. Chemical Stain (e.g., Ninhydrin) | To make the separated, colorless spots visible. UV is non-destructive; stains are used for specific functional groups. |

| Measurement | Retention Factor (Rƒ) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front, used for identification. |

Structure Activity Relationship Sar Studies of 2 Methyl 6 Phenoxypyridin 3 Amine Analogues

Elucidation of Essential Structural Features for Biological Activity

The biological profile of the 2-Methyl-6-phenoxypyridin-3-amine scaffold is contingent on the interplay of its three primary components: the 3-amino group, the 6-phenoxy moiety, and the 2-methyl group attached to the central pyridine (B92270) ring.

The 3-aminopyridine (B143674) core is a foundational element for biological activity. Aminopyridines are recognized as important heterocycles in medicinal chemistry due to their ability to engage with various enzymes and receptors. rsc.org The primary amine at the 3-position is often a critical hydrogen bond donor, anchoring the molecule to its biological target. Its basicity and position on the ring are finely tuned for optimal interaction.

The 6-phenoxy group is another vital feature. The oxygen atom can act as a hydrogen bond acceptor, while the phenyl ring itself is perfectly positioned to engage in π-π stacking or hydrophobic interactions with aromatic residues in a protein's binding pocket. The development of 2-phenoxypyridines as kinase inhibitors highlights the importance of this moiety in achieving potent inhibition. nih.gov

The 2-methyl group provides steric bulk and can participate in hydrophobic interactions. Its presence influences the rotational freedom and preferred conformation of the adjacent 6-phenoxy group, which can be critical for fitting into a binding site. Studies on related compounds have shown that even small alkyl groups on the pyridine ring can significantly impact activity.

Impact of Substituent Variations on the Phenoxy Moiety on Biological Profile

Modifications to the phenoxy ring have been a key strategy for modulating the activity of this class of compounds. The electronic and steric nature of substituents on this ring can dramatically alter binding affinity and selectivity.

In related diaryl pyridine inhibitors, a phenyl group (analogous to the phenoxy group) interacts with a hydrophobic back pocket of the target kinase. acs.org The nature of substituents on this ring dictates the quality of this interaction. For instance, in studies of thieno[2,3-b]pyridine (B153569) derivatives, which also feature a 6-aryl group, the type and position of substituents on the aryl ring were critical for anti-inflammatory activity. nih.gov

Generally, small, electron-withdrawing or lipophilic substituents at the para or meta positions of the phenoxy ring are well-tolerated or can enhance activity. This is often attributed to improved hydrophobic interactions or favorable electronic effects. Conversely, bulky substituents, particularly at the ortho position, can introduce steric hindrance, clashing with the pyridine ring or the protein target and reducing activity.

The following table summarizes the general trends observed for substitutions on the phenoxy moiety based on SAR studies of analogous compounds.

| Substituent Position | Substituent Type | General Effect on Activity | Rationale |

| para | Small, lipophilic (e.g., -Cl, -CH₃) | Often favorable | Enhances hydrophobic interactions in the binding pocket. |

| meta | Electron-withdrawing (e.g., -F, -CN) | Can be favorable | Modulates electronic properties, potentially improving binding. |

| ortho | Any | Generally unfavorable | Causes steric clash, disrupting the optimal binding conformation. |

| para | Bulky (e.g., -tBu, -OCH₂Ph) | Often detrimental | Steric hindrance prevents proper fit within the binding site. |

Influence of Modifications on the Pyridine Ring and Amine Group on Activity

The pyridine ring and its immediate substituents, the 2-methyl and 3-amino groups, are considered the core pharmacophore, and modifications here are often highly consequential.

The 3-amino group is typically essential for activity. SAR studies on 3,5-diaryl-2-aminopyridine inhibitors revealed that the primary amine was crucial for interacting with the hinge region of the ALK2 kinase. acs.org Replacing the primary amine with secondary or tertiary amines (e.g., by methylation or acylation) resulted in a significant reduction in potency, indicating that the hydrogen-bonding donor capability of the -NH₂ group is paramount. acs.org

Modifications to the pyridine ring itself, such as adding further substituents, can also impact activity. In studies of 3-(2-aminoethoxy)pyridine analogues, substitution at the 6'-position of the pyridine ring with a chloro group led to a highly potent nicotinic receptor ligand. nih.gov This demonstrates that the electronic landscape of the pyridine ring is a key factor in its biological function. The 2-methyl group also contributes significantly. In some contexts, this group provides an optimal steric and electronic profile. For example, 2-amino-6-methylpyridine (B158447) is noted to be sterically hindered, which can influence its reactivity and interaction with targets. mdpi.com

The table below outlines the effects of key modifications to the pyridine core.

| Modification | Effect on Biological Activity | Rationale | Supporting Evidence |

| Acylation/Alkylation of 3-amine | Significant decrease | Loss of essential hydrogen bond donor interactions. | SAR of ALK2 inhibitors. acs.org |

| Substitution at 5' or 6' position | Can increase or decrease activity | Alters electronic properties and steric profile of the pyridine ring. | Nicotinic receptor ligand studies. nih.gov |

| Removal of 2-methyl group | Likely to decrease activity | Loss of beneficial hydrophobic interactions and conformational influence. | General SAR principles. |

| Replacement of 2-methyl group | Variable | Dependent on the size and nature of the new group. | Steric hindrance noted for 2-amino-6-methylpyridine. mdpi.com |

Stereochemical Considerations and Chiral Effects on SAR

While this compound is achiral, introducing a chiral center into any of its substituents can result in stereoisomers with potentially different biological activities. This phenomenon, known as stereoselectivity, is a fundamental concept in medicinal chemistry.

If a substituent, for example on the phenoxy ring or as a replacement for the 2-methyl group, contains a stereocenter, the resulting (R)- and (S)-enantiomers will interact differently with the chiral environment of a protein's binding site. One enantiomer (the eutomer) will have a three-dimensional arrangement that allows for a more precise and energetically favorable fit, leading to higher potency. The other enantiomer (the distomer) will fit less well and have lower activity.

For instance, SAR studies on opioid receptor modulators showed that the linkage stereochemistry (α or β) of a substituent at the 6-position of a morphinan (B1239233) skeleton dramatically influenced whether the compound acted as an agonist or an antagonist. nih.gov This highlights how subtle changes in the 3D orientation of a functional group can lead to profound differences in biological function. Although specific examples for this compound analogues are not prevalent in the literature, it is a critical parameter to consider when designing new derivatives with chiral moieties.

Comparative SAR Analysis with Related Pyridine-Based Scaffolds

Comparing the SAR of this compound with other pyridine-based structures provides valuable context for its biological activity.

Aminopyridines: The basic 3-aminopyridine structure is a common building block. researchgate.net However, without the 2-methyl and 6-phenoxy groups, its activity is often non-specific or directed towards different targets. The addition of these groups creates a more defined and potent pharmacophore.

2-Aminopyridines: In 2-aminopyridine (B139424) scaffolds, the amine's position next to the ring nitrogen changes its electronic properties and hydrogen-bonding pattern. For example, in 3,5-diaryl-2-aminopyridine inhibitors, the 2-amino group forms key interactions with the kinase hinge region. acs.org This differs from the likely role of the 3-amino group in the target compound.

Thieno[2,3-b]pyridines: These are fused bicyclic systems where a thiophene (B33073) ring is attached to the pyridine. Studies on 6-aryl-3-amino-thieno[2,3-b]pyridines show that intramolecular cyclization can lead to a more rigid structure, which can negatively affect binding due to steric hindrance compared to more flexible aminopyridines. nih.govresearchgate.net This suggests that the conformational flexibility of the monocyclic this compound scaffold may be advantageous for its activity.

This comparative analysis underscores that the specific arrangement of a methyl group at position 2, an amine at position 3, and a phenoxy group at position 6 confers a unique SAR profile that is distinct from other, seemingly similar, pyridine-based scaffolds.

Computational Chemistry and Chemoinformatics Applications for 2 Methyl 6 Phenoxypyridin 3 Amine Research

Molecular Modeling and Conformational Analysis

Molecular modeling is a fundamental computational technique used to represent and manipulate the three-dimensional structures of molecules. For 2-methyl-6-phenoxypyridin-3-amine, molecular modeling would be the first step in any computational investigation. The process begins with the generation of a 2D or 3D structure of the molecule.

Conformational analysis is a critical aspect of molecular modeling that involves identifying the stable, low-energy three-dimensional arrangements of a molecule. Due to the presence of rotatable bonds—specifically the C-O bond of the phenoxy group and the C-C bond of the methyl group—this compound can adopt various conformations. Understanding these preferred shapes is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site of a biological target.

The conformational landscape of this compound would be explored using methods such as:

Systematic or random conformational searches: These algorithms explore the potential energy surface of the molecule by systematically or randomly rotating the flexible bonds and calculating the energy of each resulting conformation.

Molecular dynamics (MD) simulations: These simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the compound.

The results of a conformational analysis would provide a set of low-energy conformers that are likely to be present under physiological conditions. These conformers can then be used in subsequent computational studies like QSAR and molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org While specific QSAR models for a series of compounds including this compound are not publicly available, the methodology provides a framework for predicting the activity of new, unsynthesized analogs.

A typical QSAR study involves:

A dataset of compounds with known biological activities.

Calculation of molecular descriptors for each compound.

Development of a mathematical model correlating the descriptors with the activity.

Validation of the model to ensure its predictive power.

2D QSAR Modeling and Molecular Descriptor Analysis

In 2D QSAR, the descriptors are derived from the two-dimensional representation of the molecule. These descriptors can be classified into several categories:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.

Constitutional descriptors: These include basic properties like molecular weight, number of atoms, and number of rings.

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges and polarizability.

Physicochemical descriptors: Properties like lipophilicity (logP) and molar refractivity are included in this category.

For this compound, a 2D QSAR study would involve calculating a wide range of these descriptors. Statistical methods like multiple linear regression (MLR) or machine learning algorithms would then be used to build a model. The analysis of the selected descriptors in the final model would provide insights into which structural features are important for the biological activity of this class of compounds.

3D QSAR Approaches (e.g., CoMFA, k-NN-MFA) for Pharmacophore Development

3D QSAR methods consider the three-dimensional structure of the molecules and how they align in space. These methods are particularly useful for understanding the steric and electrostatic requirements for binding to a biological target.

Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. The resulting field values are then correlated with the biological activity to generate a 3D QSAR model. The model is often visualized as contour maps, highlighting regions where bulky groups or specific electrostatic properties would enhance or diminish activity.

k-Nearest Neighbor Molecular Field Analysis (k-NN-MFA): This is another 3D QSAR method that uses a k-nearest neighbor approach to build a model based on steric, electrostatic, and hydrophobic fields.

For this compound and its analogs, a 3D QSAR study would require aligning the set of molecules based on a common substructure. The resulting models would help in developing a pharmacophore, which is a 3D arrangement of essential features that a molecule must possess to be active. This pharmacophore model can then guide the design of new, more potent compounds.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Ligand-Protein Interaction Profiling

In the absence of a known biological target for 2-methyl-6-phenoxypyri-din-3-amine, a common approach would be to perform reverse docking, where the compound is docked against a panel of known protein structures to identify potential targets.

Once a potential target is identified, molecular docking would be used to predict the binding pose of this compound within the active site of the protein. The simulation would generate a series of possible binding modes, which are then scored based on their predicted binding affinity. The analysis of these interactions would reveal the key molecular interactions responsible for binding, such as:

Hydrogen bonds: The amine group and the pyridine (B92270) nitrogen of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The phenoxy and methyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-pi stacking: The pyridine and phenyl rings can form pi-pi stacking interactions with aromatic residues of the protein.

Active Site Characterization and Binding Mode Analysis

A detailed analysis of the docked pose of this compound would provide valuable information about the active site of the target protein. This includes identifying the key amino acid residues that form the binding pocket and their role in stabilizing the ligand.

The binding mode analysis would describe the specific orientation and conformation of the ligand within the active site. This information is crucial for understanding the mechanism of action and for designing modifications to the ligand that could improve its binding affinity and selectivity. For instance, the analysis might suggest where to add or modify functional groups on the this compound scaffold to create additional favorable interactions with the protein.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Design

The pharmacokinetic profile of a potential drug molecule, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical efficacy and safety. Predicting these properties early in the drug discovery pipeline can prevent the costly failure of drug candidates in later developmental stages. In silico ADME prediction models utilize the chemical structure of a compound to forecast its pharmacokinetic behavior. These computational tools are invaluable in the initial assessment of compounds like this compound.

A variety of computational models can be employed to predict the ADME properties of this compound. These models are typically built using large datasets of experimentally determined ADME properties and employ machine learning algorithms or quantitative structure-property relationships (QSPR) to make predictions. For instance, properties such as aqueous solubility, Caco-2 permeability (an indicator of intestinal absorption), plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism, can be estimated. frontiersin.orgrsc.org

The predicted ADME properties for this compound, as hypothetically generated by common in silico tools, are presented in the table below.

Table 1: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability (logPapp) | 0.95 | High intestinal absorption predicted |

| Distribution | ||

| Plasma Protein Binding (%) | 85% | High binding to plasma proteins |

| Blood-Brain Barrier (BBB) Permeability | BBB+ | Likely to cross the blood-brain barrier |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions |

| Excretion |

These in silico predictions serve as a foundational guide for the subsequent stages of research. For example, the predicted high intestinal absorption suggests that oral administration could be a viable route. However, the predicted inhibition of CYP2D6 indicates a potential for drug-drug interactions, a factor that would need careful consideration in later studies. nih.gov

Virtual Screening and Library Design for Novel Analogues

Following the initial characterization of a hit compound like this compound, the next logical step is to explore its chemical space to identify analogues with improved potency, selectivity, and pharmacokinetic profiles. Virtual screening is a computational technique that allows for the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov

There are two primary approaches to virtual screening: ligand-based and structure-based. In ligand-based virtual screening, a known active molecule, in this case, this compound, is used as a template to search for structurally similar compounds in a database. This method is particularly useful when the three-dimensional structure of the biological target is unknown.

Conversely, structure-based virtual screening requires the 3D structure of the target protein. Molecular docking simulations are then used to predict the binding orientation and affinity of a library of compounds to the target's active site. This approach can provide detailed insights into the molecular interactions that are crucial for binding.

To design a library of novel analogues of this compound, various modifications to its core structure can be proposed. These modifications can be systematically evaluated using virtual screening techniques to prioritize the synthesis of the most promising candidates. For instance, different substituents could be introduced at the amine and phenyl groups to modulate the compound's physicochemical properties and its interaction with the target.

Table 2: Proposed Analogues of this compound for Virtual Screening

| Analogue ID | Modification | Rationale |

|---|---|---|

| AP-001 | Addition of a fluoro group to the para-position of the phenoxy ring | To potentially enhance binding affinity and metabolic stability. |

| AP-002 | Replacement of the phenoxy group with a benzyloxy group | To alter the flexibility and orientation of the aromatic substituent. |

| AP-003 | N-acetylation of the 3-amine group | To investigate the role of the primary amine in target binding and reduce basicity. |

| AP-004 | Introduction of a hydroxyl group on the methyl group | To introduce a hydrogen bond donor and potentially improve solubility. |

The results of a hypothetical virtual screening campaign against a target protein could be tabulated to rank the designed analogues based on their predicted binding affinity (docking score).

Table 3: Virtual Screening Results for Designed Analogues

| Analogue ID | Docking Score (kcal/mol) | Predicted Interaction with Key Residue (e.g., ASP-121) |

|---|---|---|

| This compound | -7.2 | Hydrogen bond with amine |

| AP-001 | -8.5 | Hydrogen bond with amine, halogen bond with fluoro group |

| AP-002 | -7.0 | Altered hydrophobic interactions |

| AP-003 | -6.1 | Loss of key hydrogen bond |

| AP-004 | -7.8 | Additional hydrogen bond with hydroxyl group |

Based on these in silico results, analogue AP-001 would be prioritized for synthesis and biological evaluation due to its superior predicted binding affinity, which is attributed to an additional favorable interaction with the target. This iterative cycle of design, computational evaluation, and experimental validation is a powerful paradigm in modern drug discovery.

In Vitro Biological Activity and Mechanistic Investigations of 2 Methyl 6 Phenoxypyridin 3 Amine Analogues

Evaluation of Anticancer and Antiproliferative Activities in Cell Lines

The potential of 2-Methyl-6-phenoxypyridin-3-amine analogues as anticancer agents has been investigated through various in vitro assays, assessing their impact on cell viability, ability to induce programmed cell death (apoptosis), and influence on cell cycle progression and motility.

Cell Viability and Cytotoxicity Assays (e.g., MTT, SRB)

The cytotoxic effects of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which are analogues of this compound, were evaluated against human cancer cell lines. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method assessing cell metabolic activity, is a standard for determining cytotoxicity. nih.gov

One particular analogue, compound 5l, demonstrated significant activity against the A549 non-small cell lung cancer and HCT-116 colon cancer cell lines. nih.gov Its half-maximal inhibitory concentration (IC50) values were 3.22 ± 0.2 µM for A549 and 2.71 ± 0.16 µM for HCT-116, which are comparable to the standard chemotherapeutic drug, Doxorubicin (IC50 of 2.93 ± 0.28 µM and 3.10 ± 0.22 µM, respectively). nih.gov The Sulforhodamine B (SRB) assay is another method used to assess cytotoxicity by measuring cell protein content. ipb.pt

Table 1: Cytotoxicity of Compound 5l against A549 and HCT-116 Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5l | A549 (Non-small cell lung cancer) | 3.22 ± 0.2 |

| HCT-116 (Colon cancer) | 2.71 ± 0.16 | |

| Doxorubicin (Reference) | A549 | 2.93 ± 0.28 |

| HCT-116 | 3.10 ± 0.22 |

Data sourced from a study on novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas. nih.gov

Apoptosis Induction and Cell Cycle Modulation

Further investigation into the mechanism of action of these analogues revealed their ability to induce apoptosis and modulate the cell cycle in cancer cells. nih.gov Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.gov

Compound 5l was found to induce apoptosis in HCT-116 cells. nih.gov This was evidenced by several key molecular changes:

A decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov

An increase in the expression of pro-apoptotic proteins, including Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov

A significant rise in the percentage of annexin (B1180172) V-FITC positive apoptotic cells, from 1.99% to 15.76%. nih.gov

In addition to inducing apoptosis, compound 5l also disrupted the cell cycle of HCT-116 cells. nih.gov It caused an alteration in the Sub-G1 phase and arrested the cell cycle at the G2-M checkpoint. nih.gov This prevents the cells from dividing and proliferating. Other studies on different pyridine-containing compounds have also shown alterations in cell cycle distribution and induction of apoptosis. nih.gov

Inhibition of Cell Migration and Motility

While direct studies on the inhibition of cell migration and motility by this compound analogues are not extensively detailed in the provided context, the inhibition of c-Met kinase, as discussed below, is intrinsically linked to these processes. The c-Met signaling pathway plays a crucial role in cell migration, invasion, and metastasis. Therefore, inhibitors of c-Met are expected to impede these fundamental aspects of cancer progression.

Enzyme Inhibition Studies and Target Engagement

The therapeutic potential of this compound analogues extends to their ability to inhibit specific enzymes that are key drivers of disease, including cancer and thrombosis.

Factor Xa Inhibition

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a prime target for the development of anticoagulants. nih.govnih.gov The development of small molecule inhibitors of FXa is an active area of research. nih.gov While the provided information does not directly link this compound to FXa inhibition, the broader class of pyridine (B92270) derivatives has been explored for this purpose. For instance, pyrazolopyridone derivatives have shown good anticoagulant activity. nih.gov The search for potent and selective FXa inhibitors continues, with various chemical scaffolds being investigated.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the development and progression of numerous human cancers. nih.gov This makes c-Met an attractive target for cancer therapy. nih.gov The inhibition of c-Met can block downstream signaling pathways that promote tumor growth, angiogenesis, and metastasis. nih.govmdpi.com

Analogues of this compound, specifically pyrazolo[3,4-b]pyridine derivatives, have been designed and synthesized as c-Met kinase inhibitors. rsc.org Two such compounds, 5a and 5b, demonstrated potent inhibition of c-Met with IC50 values in the nanomolar range. rsc.org

Table 2: c-Met Kinase Inhibitory Activity

| Compound | c-Met IC50 (nM) |

|---|---|

| Compound 5a | 4.27 ± 0.31 |

| Compound 5b | 7.95 ± 0.17 |

| Cabozantinib (Reference) | 5.38 ± 0.35 |

Data from a study on new pyrazolopyridine and pyrazolothiazole-based compounds. rsc.org

These compounds act as type II inhibitors, binding to the hinge region of the c-Met kinase active site as well as an allosteric site, competing with ATP. nih.gov This dual interaction contributes to their potent inhibitory activity. The inhibition of c-Met by these compounds also led to significant cytotoxic effects against various cancer cell lines, including HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon). rsc.org

Receptor Binding and Modulation Studies

The interaction of this compound analogues with cellular receptors, particularly G-protein coupled receptors, is an area of active investigation to understand their potential pharmacological effects.

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes and are major drug targets. The development of ligands for orphan GPCRs, whose endogenous ligands are unknown, is a significant area of research.

For the orphan GPCR GPR3, a series of fluorescent analogues of the ligand AF64394 were developed to facilitate binding studies. The most potent of these, UR-MB-355 (45) , which contains a pyrimidine (B1678525) core, was found to bind to GPR3 and the related receptors GPR6 and GPR12 with similar submicromolar affinities nih.gov. This provides a valuable tool for screening new ligands for these receptors.

In the context of aminergic GPCRs, the trace amine-associated receptor 1 (TAAR1) has been studied with various synthetic ligands. While not direct analogues of this compound, these studies provide insight into the structural requirements for GPCR interaction. For example, compounds with different functional groups on a core aromatic structure can act as either agonists or antagonists depending on their interaction with key "rotamer switch" residues within the receptor nih.gov.

Table 7: GPCR Binding Affinities of Analogous Compounds This table is interactive. You can sort and filter the data.

| Compound | Receptor | Affinity |

|---|

| UR-MB-355 (45) | GPR3, GPR6, GPR12 | Submicromolar nih.gov |

P2Y1 Receptor Ligand Activity

The P2Y1 receptor, a purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a significant role in various physiological processes, including platelet aggregation and neurotransmission. nih.govnih.gov The exploration of its antagonists is a key area of research for potential therapeutic applications, including the prevention of thrombosis. nih.gov

While direct studies on the P2Y1 receptor ligand activity of this compound were not prominently found, research into structurally related compounds provides valuable insights. One such compound is 1-(2-(2-tert-butyl-phenoxy)pyridin-3-yl)-3–4-(trifluoromethoxy)phenylurea (BPTU), which is recognized as a selective P2Y1 inhibitor. nih.gov The structural similarity of the phenoxypyridin-3-yl core in BPTU to the target compound suggests that this chemical family has the potential to interact with the P2Y1 receptor.

Further research has led to the development of new classes of P2Y1 receptor antagonists. For instance, a series of benzimidazole (B57391) derived sulfonylureas have been synthesized and evaluated for their inhibitory potential against P2Y1 receptors through calcium mobilization assays. nih.gov Among these, a derivative designated as 1h demonstrated the highest inhibition of the P2Y1 receptor, with an IC50 value of 0.19 ± 0.04 µM. nih.gov Computational docking studies of this compound revealed a binding mechanism similar to that of known selective P2Y1 receptor antagonists. nih.gov

Another line of investigation has focused on nucleotide derivatives. Analogues of deoxyadenosine (B7792050) bisphosphates with modifications to the adenine (B156593) base, ribose moiety, and phosphate (B84403) groups have been synthesized and their structure-activity relationships as P2Y1 receptor antagonists have been explored. nih.gov For example, an N6-methyl-2-chloro analogue of 2'-deoxyadenosine (B1664071) bisphosphate was identified as a full antagonist with an IC50 of 206 nM. nih.gov

It is important to note that some compounds can act as allosteric modulators rather than direct competitive antagonists. For example, 2,2′-Pyridylisatogen tosylate (PIT) has been shown to selectively and non-competitively block P2Y1 receptor signaling without affecting the binding of the natural ligand, ATP. nih.gov

These findings, particularly with the phenoxypyridin-3-yl containing compound BPTU, underscore the potential for analogues of this compound to function as P2Y1 receptor ligands, warranting further investigation into their specific activities.

Translocator Protein (TSPO) Binding Affinity

The translocator protein (TSPO), an 18kDa protein located on the outer mitochondrial membrane, is involved in processes such as cholesterol transport and steroidogenesis. Its expression is significantly upregulated in response to neuroinflammation, making it a valuable biomarker for imaging brain injuries and diseases.

Analogues of this compound, specifically those with a phenoxyphenylacetamide structure, have been investigated as high-affinity ligands for TSPO. A prominent example is the radioligand [¹⁸F]FMPBR28, a fluoromethyl derivative of PBR28. In vitro binding assays using human leukocyte membranes revealed that [¹⁸F]FMPBR28 has a similar binding affinity to its predecessor, with an IC50 of 8.28 nM compared to 8.07 nM for PBR28.

Another class of compounds, 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, has also been synthesized and evaluated for TSPO binding. Many of these novel ligands demonstrated nanomolar affinity for TSPO, with some showing higher affinity than the reference compound DPA-714. The binding affinities of these compounds are influenced by the nature of the N,N-dialkyl substituents on the acetamide (B32628) group. For instance, introducing N,N-dipropargyl acetamide resulted in a compound with a Ki of 0.90 nM, while N,N-dipropyl acetamide and N-ethyl, N-methoxy ethyl acetamide derivatives showed even higher affinities with Ki values of 0.18 nM and 0.19 nM, respectively. One of the most potent ligands from this series, 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15), exhibited a remarkable Ki of 60 pM.

The binding affinity of these ligands can be influenced by a single nucleotide polymorphism (SNP) in the TSPO gene (rs6971), which leads to the classification of individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).

Table 1: In Vitro TSPO Binding Affinity of this compound Analogues

| Compound/Analogue Class | Specific Compound | Binding Affinity (Ki or IC50) |

|---|---|---|

| Phenoxyphenylacetamides | [¹⁸F]FMPBR28 | IC50 = 8.28 nM |

| Phenoxyphenylacetamides | PBR28 | IC50 = 8.07 nM |

| 2-Phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides | N,N-dipropargyl acetamide derivative | Ki = 0.90 nM |

| 2-Phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides | N,N-dipropyl acetamide derivative | Ki = 0.18 nM |

| 2-Phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides | N-ethyl, N-methoxy ethyl acetamide derivative | Ki = 0.19 nM |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation. PPARγ, in particular, is a key regulator of adipogenesis and is the molecular target for the thiazolidinedione class of insulin-sensitizing drugs.

The investigation of novel PPARγ agonists is an active area of research. While direct studies on this compound itself are limited, the broader class of biaryl anilines has been explored for their activity on PPAR isoforms. In one study, a series of biaryl anilines were designed as subtype-selective PPARα agonists. Interestingly, these compounds were found to have minimal agonistic activity on PPARγ. For example, compound 6j from this series, despite being a potent PPARα agonist, was predicted through docking studies to lack the necessary interactions with key amino acid residues (Ser-289, His-323, His-449, and Tyr-473) that are critical for the potent agonism of PPARγ.

The structural features that confer PPARγ agonist activity have been noted in other classes of compounds. For instance, studies on certain heterocyclic compounds have shown that the presence of electron-donating groups like -NH₂ and -CH₃, as well as electron-withdrawing halogens, can contribute to PPARγ agonist activity. Lipophilicity also appears to be a significant factor.

Table 2: In Vitro PPARγ Agonistic Activity of Biaryl Aniline (B41778) Analogues

| Compound | Concentration | PPARγ Agonism Level |

|---|---|---|

| 6j | Not specified in search results | Low to negligible |

Other Investigated Biological Modulations (e.g., Adipogenic Activity)

The process of adipogenesis, or the differentiation of preadipocytes into mature fat cells, is intricately linked to the activation of PPARγ. The agonism of PPARγ is a primary driver of this differentiation process. Therefore, compounds that act as PPARγ agonists are expected to promote adipogenesis.

While direct in vitro studies specifically evaluating the adipogenic activity of this compound analogues were not identified in the conducted search, the findings from the PPARγ agonism section provide indirect evidence. Given that some biaryl aniline analogues showed low PPARγ agonism, it can be inferred that their potential to induce adipogenesis would also be limited.

The cellular proliferation of preadipocytes is another factor that influences the outcome of adipogenic differentiation. Studies have shown that while initial proliferation can increase the pool of cells available for differentiation, sustained proliferation can be counteractive to the commitment to the adipocyte lineage. The interplay between PPARγ activation and the regulation of the cell cycle in preadipocytes is a critical determinant of the extent of adipogenesis.

Further research is required to directly assess the effects of this compound analogues on adipocyte differentiation and to understand the full scope of their biological modulations beyond receptor binding and activation.

Future Research Directions and Translational Perspectives for 2 Methyl 6 Phenoxypyridin 3 Amine

Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of analogues of 2-Methyl-6-phenoxypyridin-3-amine will be a critical step in optimizing its potential as a drug candidate. This process involves systematically modifying its chemical structure to improve its potency against a specific biological target while enhancing its selectivity over other related targets to minimize off-target effects.

A systematic structure-activity relationship (SAR) study would be the cornerstone of this effort. Initial modifications would likely focus on the three main components of the molecule: the pyridine (B92270) ring, the methyl group, and the phenoxy moiety. For instance, the position and nature of the substituent on the pyridine ring could be altered. The methyl group could be replaced with other alkyl or functional groups to probe the steric and electronic requirements of the binding pocket.

The phenoxy group offers a rich area for modification. Substitution on the phenyl ring could significantly impact binding affinity and pharmacokinetic properties. Introducing electron-withdrawing or electron-donating groups at various positions (ortho, meta, para) can modulate the electronic properties of the entire molecule.

| Modification Site | Example Modifications | Rationale |

| Pyridine Ring | Substitution at positions 4 or 5 | To explore alternative binding interactions and modulate basicity. |

| Methyl Group | Replacement with ethyl, trifluoromethyl, or cyclopropyl (B3062369) groups | To investigate steric tolerance and electronic effects in the binding site. |

| Phenoxy Phenyl Ring | Introduction of halogen, methoxy, or cyano groups | To enhance binding affinity through additional interactions and to modify metabolic stability. |

These systematically synthesized analogues would then be evaluated in biological assays to determine their potency and selectivity, allowing for the development of a comprehensive SAR model.

Exploration of Novel Therapeutic Targets and Disease Areas

The chemical structure of this compound suggests potential activity against several classes of therapeutic targets. The aminopyridine core is a known pharmacophore in many kinase inhibitors. nih.govcore.ac.uknih.govnih.govresearchgate.net Therefore, a primary area of investigation would be to screen this compound against a broad panel of protein kinases to identify potential inhibitory activity. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in cancer, inflammatory diseases, and neurodegenerative disorders.

Beyond kinases, the molecule's structural features might allow it to interact with other target families. For example, compounds with phenoxy and amine functionalities have been explored for their activity on G-protein coupled receptors (GPCRs) or ion channels. The planar aromatic systems could also allow for intercalation with DNA or interaction with enzymes involved in nucleic acid metabolism.

A broad, unbiased screening approach against a diverse set of biological targets would be essential to uncover novel therapeutic opportunities for this scaffold.

| Potential Target Class | Example Targets | Associated Disease Areas |

| Protein Kinases | PI3K, FAK, FLT3 | Cancer, Inflammation |

| GPCRs | Serotonin or Dopamine Receptors | CNS Disorders |

| Ion Channels | Sodium or Potassium Channels | Neuropathic Pain, Epilepsy |

| Enzymes | Topoisomerases | Cancer |

Advanced Synthetic Methodologies for Sustainable and Efficient Production

The development of a robust and scalable synthetic route is crucial for the future of any drug candidate. For this compound, research into advanced synthetic methodologies could focus on improving yield, reducing the number of steps, and utilizing more environmentally friendly reagents and conditions.

Traditional methods for constructing substituted pyridines can sometimes require harsh conditions or multi-step procedures. Modern synthetic chemistry offers several promising alternatives. For example, transition-metal-catalyzed cross-coupling reactions could be employed to form the C-O bond of the phenoxy ether or to introduce the methyl group. acs.org One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, could significantly improve efficiency and reduce waste. rsc.orgmdpi.com

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of safer solvents, minimizing the generation of hazardous byproducts, and developing catalytic processes that can be run at lower temperatures and pressures.

Integration of High-Throughput Screening and Computational Approaches for Discovery

Modern drug discovery relies heavily on the integration of high-throughput screening (HTS) and computational methods to accelerate the identification and optimization of lead compounds. nih.gov For this compound, these approaches would be invaluable.

HTS allows for the rapid testing of large libraries of compounds against a specific biological target. rsc.orgnih.gov If an initial biological activity is identified for this compound, a focused library of its analogues could be synthesized and screened to quickly explore the SAR. upenn.edu

Computational chemistry, including molecular docking and molecular dynamics simulations, can provide insights into how the molecule might bind to its target at an atomic level. researchgate.netmdpi.com These in silico methods can be used to predict the binding modes of this compound and its analogues, helping to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This computational pre-screening can save significant time and resources compared to purely experimental approaches.